molecular formula C16H23ClN2O3S2 B4966185 N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4966185
M. Wt: 391.0 g/mol
InChI Key: XQSHCIUFSHZMFI-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as SNC80, is a selective delta-opioid receptor agonist. It is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic benefits. The purpose of

Mechanism of Action

SNC80 exerts its pharmacological effects through the delta-opioid receptor. It selectively binds to the delta-opioid receptor and activates it, resulting in the inhibition of neurotransmitter release. This leads to the modulation of pain perception, mood, and reward.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesic effects in animal models of neuropathic pain. It has also been found to produce antidepressant and anxiolytic effects in animal models of depression and anxiety. SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, SNC80 has been found to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

SNC80 has several advantages for lab experiments. It is a highly selective delta-opioid receptor agonist, which makes it useful for studying the role of delta-opioid receptors in various physiological processes. SNC80 is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, SNC80 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. SNC80 also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the research on SNC80. One potential direction is the development of SNC80 analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the investigation of the role of delta-opioid receptors in various physiological processes, such as immune function and cardiovascular function. Furthermore, the potential therapeutic benefits of SNC80 in the treatment of cancer need to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, SNC80 is a selective delta-opioid receptor agonist that has shown potential therapeutic benefits in the treatment of various diseases. Its synthesis method involves a multistep process, and it exerts its pharmacological effects through the delta-opioid receptor. SNC80 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on SNC80, which may lead to the development of new therapies for various diseases.

Synthesis Methods

SNC80 can be synthesized through a multistep process. The first step involves the reaction of 1-(ethylsulfonyl)-4-piperidinecarboxylic acid with thionyl chloride, which results in the formation of 1-(ethylsulfonyl)-4-piperidinecarbonyl chloride. The second step involves the reaction of 1-(ethylsulfonyl)-4-piperidinecarbonyl chloride with 2-(4-chlorophenyl)ethylthiol in the presence of triethylamine, which results in the formation of N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide, i.e., SNC80.

Scientific Research Applications

SNC80 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. It has been found to be effective in the treatment of neuropathic pain, depression, anxiety, and drug addiction. SNC80 has also shown potential in the treatment of cancer due to its ability to inhibit tumor growth.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S2/c1-2-24(21,22)19-10-7-13(8-11-19)16(20)18-9-12-23-15-5-3-14(17)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSHCIUFSHZMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(ethylsulfonyl)piperidine-4-carboxamide

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